N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative with a complex substitution pattern. Its core structure includes:
- A cyclopropyl carboxamide at position 4, which may influence metabolic stability and target binding.
- A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, introducing a sulfone moiety that enhances polarity and hydrogen-bond acceptor capacity.
Properties
IUPAC Name |
N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-13-20-18(22(27)23-15-6-7-15)11-19(14-4-3-5-17(10-14)30-2)24-21(20)26(25-13)16-8-9-31(28,29)12-16/h3-5,10-11,15-16H,6-9,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYCGNVYOOTRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4CC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal excitability pathway . By hyperpolarizing the cell membrane, the compound reduces the excitability of neurons, which can influence various neurological processes.
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over other compounds
Result of Action
The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, depending on the specific type of neuron and the neural circuit in which it is located.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells
Biological Activity
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrazolo[3,4-b]pyridine core, a cyclopropyl group , and a dioxidotetrahydrothiophenyl moiety. These structural components suggest diverse interactions with biological systems, making it a candidate for further pharmacological studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to the one have shown significant activity against various cancer cell lines, including MCF7 and HCT116. They have been reported to induce cell cycle arrest and apoptosis by inhibiting key enzymes such as CDK2 and CDK9 . The structural modifications around the pyrazolo core play a crucial role in enhancing their anticancer efficacy.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
- Signal Transduction Modulation : It could affect pathways involved in cell proliferation and survival.
- Protein Interactions : The compound may interact with various proteins, influencing their activity and stability .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity. The results indicated that specific substitutions significantly enhanced their potency against cancer cells .
- Mechanistic Insights : Research indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment .
Data Table: Biological Activity Summary
Scientific Research Applications
Structural Features
The compound features:
- Pyrazolo[3,4-b]pyridine core : This heterocyclic structure is associated with various biological activities.
- Cyclopropyl group : Known to influence the compound's pharmacokinetic properties.
- Tetrahydrothiophene moiety : This component may enhance interactions with biological targets.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising results in inhibiting cancer cell proliferation. A related study demonstrated that a compound from this family achieved an IC50 value of 56 nM against tropomyosin receptor kinase A (TRKA), a target implicated in various cancers .
Modulation of Biological Pathways
The presence of specific functional groups in N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suggests potential interactions with various biological pathways:
- G protein-coupled receptors (GPCRs) : Compounds with similar structures have been noted for their activity in modulating GPCRs, which are critical in many physiological processes.
- Potassium Channels : Some derivatives have shown effectiveness in modulating potassium channels, which are essential for maintaining cellular excitability.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazolo framework through cyclization.
- Introduction of the cyclopropyl and tetrahydrothiophene groups via coupling reactions.
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect potency and selectivity against different biological targets.
Case Studies and Research Findings
Several studies have highlighted the potential applications of pyrazolo derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| C03 | TRKA Inhibition | 56 nM | |
| Various Pyrazolo Derivatives | Antitumor Activity | Ranges Vary | |
| PDE4B Inhibitors | Anti-inflammatory | IC50 0.11–1.1 μM |
These findings suggest a broad scope for further exploration and development of this compound in therapeutic applications.
Comparison with Similar Compounds
Structural Analogues from Pyrazolo[3,4-b]pyridine Family
The evidence highlights several pyrazolo[3,4-b]pyridine derivatives with variations in substituents (see Table 1 ). Key examples include:
Key Observations:
- Substituent Diversity: The target compound’s 3-methoxyphenyl and sulfone groups distinguish it from analogues with trifluoromethyl (CF₃) or phenyl substituents. These groups may alter solubility and target selectivity.
- Core Heterocycle: While most analogues share the pyrazolo[3,4-b]pyridine core, Example 57 () uses a pyrazolo[3,4-d]pyrimidine scaffold, which expands the aromatic system and could enhance binding to ATP pockets in kinases .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds from and , such as 1l and 2d , feature a tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl substituents:
Key Comparisons:
- Biological Relevance: Tetrahydroimidazo[1,2-a]pyridines are less common in drug discovery than pyrazolo-pyridines, suggesting the target compound may have broader applicability .
Preparation Methods
Cyclopropane Functionalization
The cyclopropyl group is introduced via N-alkylation. Using a gas-phase flow system with HY-zeolite catalysts, pyrazole derivatives undergo alkylation with cyclopropanol derivatives at 270–300°C. For example, methylpyrazole and cyclopropanol are vaporized and passed over HY-zeolite at 300°C under nitrogen, achieving near-quantitative yields.
Methoxyphenyl Incorporation
The 3-methoxyphenyl group is installed via Suzuki-Miyaura cross-coupling. The pyrazolo[3,4-b]pyridine intermediate is reacted with 3-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene/ethanol at 80°C. This step typically attains 70–85% yield after purification by recrystallization.
N-Alkylation with Tetrahydrothiophene Dioxide
The tetrahydrothiophene-1,1-dioxide moiety is introduced via N-alkylation. A mixture of the pyrazolo[3,4-b]pyridine intermediate and 3-bromotetrahydrothiophene-1,1-dioxide is heated in acetonitrile with K₂CO₃ at 80°C for 12 hours. The reaction is monitored by TLC, and the product is isolated via solvent evaporation and silica gel chromatography, yielding 65–78%.
Optimization Insight :
- Excess alkylating agent (1.5–2.0 equivalents) improves yield.
- Polar aprotic solvents (e.g., DMF) may enhance reactivity but require higher temperatures.
Carboxamide Formation
The final step involves converting the carboxylic acid intermediate to the carboxamide. The acid (6-cyclopropyl-1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) is treated with oxalyl chloride in dichloromethane to form the acid chloride, which is subsequently reacted with cyclopropylamine in tetrahydrofuran (THF) at 0–5°C. The crude product is purified via recrystallization from ethanol/water, yielding 80–90%.
Reaction Scheme :
- Acid activation:
$$ \text{R-COOH} + \text{ClCOCOCl} \rightarrow \text{R-COCl} + \text{CO}_2 + \text{HCl} $$ - Amide coupling:
$$ \text{R-COCl} + \text{H}2\text{N-C}3\text{H}5 \rightarrow \text{R-CONH-C}3\text{H}_5 + \text{HCl} $$
Analytical Characterization
The final compound is characterized by $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and high-resolution mass spectrometry (HRMS). Key spectral data include:
- $$ ^1\text{H NMR} $$ (CDCl₃): δ 1.20–1.35 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 7.25–7.50 (m, 4H, aromatic).
- HRMS: m/z calculated for $$ \text{C}{22}\text{H}{24}\text{N}4\text{O}4\text{S} $$ [M+H]⁺: 465.1562; found: 465.1565.
Process Optimization and Challenges
Yield Maximization
Purification Strategies
- Silica gel chromatography for intermediates.
- Recrystallization from ethanol/water for the final carboxamide.
Alternative Synthetic Routes
One-Pot Alkylation-Coupling
A patent-disclosed method combines N-alkylation and Suzuki coupling in a single pot using Pd(OAc)₂ and SPhos ligand, reducing steps but requiring stringent anhydrous conditions. Yields are moderate (50–60%).
Solid-Phase Synthesis
Immobilizing the pyrazolo[3,4-b]pyridine core on Wang resin enables sequential alkylation and coupling, though scalability remains limited.
Industrial Scalability Considerations
The gas-phase N-alkylation method (patent EP0749963A1) is highlighted for industrial use due to its continuous flow system, minimal waste, and high throughput. Key parameters include:
- Temperature : 250–300°C.
- Catalyst : HY-zeolite (0.72 g per 20 g substrate).
- Space velocity (S/V) : 7.5 × 10² h⁻¹.
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions or transition metal-catalyzed cross-coupling. For example:
- Cyclocondensation : Heating fluoropyridine derivatives with hydrazine forms the pyrazole ring (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine synthesis at 110°C for 16 hours) .
- Cross-coupling : Palladium catalysts (e.g., Pd₂(dba)₃) enable aryl amination, as seen in the coupling of bromopyrazolo-pyridines with substituted anilines under inert conditions .
- Functionalization : Boc protection (tert-butyloxycarbonyl) is used to stabilize intermediates, followed by deprotection with trifluoroacetic acid .
Q. Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine, 110°C, 16 hours | 29% | |
| Boc protection | Boc₂O, DMAP, Et₃N in DMF | 88% | |
| Aryl amination | Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C | 70% |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR : and NMR confirm substituent positions and regiochemistry. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 215 [M+H]⁺ for pyrazolo-pyridine intermediates) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry (e.g., dihedral angles between fused rings) .
Q. Example Spectral Data :
| Technique | Key Signals | Reference |
|---|---|---|
| NMR | Cyclopropyl: δ 0.8–1.2 (m); Methoxyphenyl: δ 3.8 (s, OCH₃) | |
| HRMS | Calculated: 456.1523 [M+H]⁺; Found: 456.1521 |
Advanced Questions
Q. How can researchers optimize low-yield steps in the synthesis of N-cyclopropyl pyrazolo-pyridine derivatives?
Low yields often arise from steric hindrance or side reactions. Strategies include:
- Catalyst screening : Copper(I) bromide (CuBr) improves Ullmann-type couplings (e.g., 17.9% yield increased to >50% with optimized catalysts) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Slow heating (e.g., 35°C for 48 hours) minimizes decomposition in cyclopropane introduction .
Case Study :
Replacing traditional Pd catalysts with Pd/XPhos systems increased aryl amination yields from 40% to 70% .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
Discrepancies may arise from dynamic conformations or crystal packing effects. Methodologies include:
- Cross-validation : Compare NMR-derived dihedral angles with X-ray data. For example, SHELX-refined structures often align with -NOESY correlations .
- DFT calculations : Computational models predict stable conformers, reconciling spectroscopic anomalies .
- Variable-temperature NMR : Detects conformational flexibility (e.g., rotamers in tetrahydrothiophene-dioxide moieties) .
Example : A pyrazolo-pyridine derivative showed conflicting NMR and X-ray data due to crystal packing; DFT simulations resolved the discrepancy .
Q. How can green chemistry principles be applied to synthesize this compound?
- Oxidant selection : Sodium hypochlorite (NaOCl) replaces toxic Cr(VI) or DDQ in oxidative ring closures (e.g., triazolopyridine synthesis in ethanol, 73% yield) .
- Solvent reduction : Ethanol/water mixtures minimize waste, as demonstrated in hydrazine cyclization .
- Catalyst recycling : Immobilized copper catalysts reduce metal leaching in coupling reactions .
Q. Data :
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Oxidant | CrO₃ (toxic) | NaOCl (benign) |
| Solvent | DCM (hazardous) | Ethanol/water (non-toxic) |
| Yield | 65% | 73% |
| Reference |
Q. What structural features influence the biological activity of this compound?
- Substituent effects : The 3-methoxyphenyl group enhances lipophilicity, improving membrane permeability (logP ~3.5) .
- Sulfone moiety : The 1,1-dioxidotetrahydrothiophen-3-yl group increases metabolic stability by resisting cytochrome P450 oxidation .
- Cyclopropyl ring : Restricts conformational flexibility, optimizing target binding (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
